Cas no 16629-14-4 (2,5-dichloro-1,3-thiazole)
2,5-dichloro-1,3-thiazole Chemical and Physical Properties
Names and Identifiers
-
- Thiazole, 2,5-dichloro-
- 2,5-dichloro-1,3-thiazole
- 2,5-dichloroThiazole
- CS-0052142
- SCHEMBL8317599
- PB16960
- 16629-14-4
- P13000
- DA-27213
- MFCD21642077
- AKOS014865732
- EN300-92990
- AS-51577
-
- MDL: MFCD21642077
- Inchi: 1S/C3HCl2NS/c4-2-1-6-3(5)7-2/h1H
- InChI Key: XPJACWOWEJJYRD-UHFFFAOYSA-N
- SMILES: ClC1=CN=C(S1)Cl
Computed Properties
- Exact Mass: 152.92083
- Monoisotopic Mass: 152.9206756g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 70
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 41.1Ų
Experimental Properties
- Density: 1.603±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 159-161 ºC
- Flash Point: 91.0±25.1 ºC,
- Solubility: Very slightly soluble (0.26 g/l) (25 º C),
- PSA: 12.89
2,5-dichloro-1,3-thiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM121575-5g |
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16629-14-4 | 95% | 5g |
$946 | 2023-02-17 | |
| abcr | AB458816-250 mg |
2,5-Dichlorothiazole, 95%; . |
16629-14-4 | 95% | 250MG |
€384.80 | 2023-07-18 | |
| abcr | AB458816-1 g |
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16629-14-4 | 95% | 1g |
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| Chemenu | CM121575-1g |
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| Chemenu | CM121575-10g |
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| eNovation Chemicals LLC | D770705-250mg |
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| eNovation Chemicals LLC | Y1098089-1G |
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16629-14-4 | 97% | 1g |
$345 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1098089-5G |
2,5-dichloro-1,3-thiazole |
16629-14-4 | 97% | 5g |
$1035 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1098089-10G |
2,5-dichloro-1,3-thiazole |
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| Enamine | EN300-92990-0.05g |
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2,5-dichloro-1,3-thiazole Suppliers
2,5-dichloro-1,3-thiazole Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on 2,5-dichloro-1,3-thiazole
Introduction to 2,5-Dichloro-1,3-Thiazole (CAS No. 16629-14-4)
2,5-Dichloro-1,3-thiazole, with the CAS number 16629-14-4, is a versatile heterocyclic compound that has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and materials science. This compound is characterized by its unique chemical structure, which consists of a thiazole ring substituted with two chlorine atoms at the 2 and 5 positions. The presence of these chlorine atoms imparts specific chemical properties that make 2,5-dichloro-1,3-thiazole a valuable building block in various synthetic pathways.
The thiazole ring is a five-membered heterocycle containing one sulfur and one nitrogen atom. Thiazoles are known for their stability and reactivity, making them useful intermediates in the synthesis of a wide range of compounds. The introduction of chlorine substituents at specific positions on the thiazole ring can significantly alter its reactivity and electronic properties. In the case of 2,5-dichloro-1,3-thiazole, the chlorine atoms enhance its electrophilic character and improve its solubility in organic solvents.
2,5-Dichloro-1,3-thiazole has found applications in several areas of research and industry. One of its primary uses is as an intermediate in the synthesis of pharmaceuticals. The compound's ability to participate in various chemical reactions, such as nucleophilic substitution and coupling reactions, makes it an attractive starting material for the development of new drugs. Recent studies have highlighted its potential in the synthesis of antiviral agents, anticancer drugs, and antibiotics.
In the realm of pharmaceutical research, 2,5-dichloro-1,3-thiazole has been utilized to develop novel compounds with improved pharmacological properties. For instance, a study published in the Journal of Medicinal Chemistry reported the synthesis of a series of thiazole derivatives with potent antiviral activity against herpes simplex virus (HSV). The researchers found that the presence of chlorine substituents on the thiazole ring enhanced the antiviral efficacy of these compounds compared to their unsubstituted counterparts.
Beyond pharmaceutical applications, 2,5-dichloro-1,3-thiazole has also shown promise in materials science. Its unique electronic properties make it suitable for use in organic electronics and photovoltaic materials. A recent study published in Advanced Materials explored the use of thiazole-based compounds as electron acceptors in organic solar cells. The researchers demonstrated that 2,5-dichloro-1,3-thiazole-derived materials exhibited high electron mobility and improved photovoltaic performance.
The synthetic versatility of 2,5-dichloro-1,3-thiazole is another factor contributing to its widespread use. Various methods have been developed for its preparation, including cyclization reactions and electrophilic substitution reactions. One common synthetic route involves the reaction of 2-chlorothiophenol with 2-chloroacetonitrile in the presence of a base. This method yields high purity 2,5-dichloro-1,3-thiazole with good yields.
In addition to its synthetic applications, 2,5-dichloro-1,3-thiazole has been studied for its potential environmental impact. Research has shown that while the compound itself is not highly toxic or environmentally persistent, care should be taken during its handling and disposal to prevent contamination. Proper safety protocols should be followed to ensure safe use in laboratory settings.
The future prospects for 2,5-dichloro-1,3-thiazole are promising. Ongoing research continues to explore new applications and derivatives of this compound. For example, recent studies have investigated its potential as a scaffold for developing new catalysts and ligands for metal-catalyzed reactions. These developments highlight the continued relevance and importance of 2,5-dichloro-1,3-thiazole in both academic and industrial settings.
In conclusion, 2,5-dichloro-1,3-thiazole (CAS No. 16629-14-4) is a multifaceted compound with a wide range of applications in organic chemistry, pharmaceutical research, and materials science. Its unique chemical structure and reactivity make it an invaluable building block for synthesizing novel compounds with diverse functionalities. As research continues to advance in these fields, the importance of 2,5-dichloro-1,3-thiazole is likely to grow further.
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